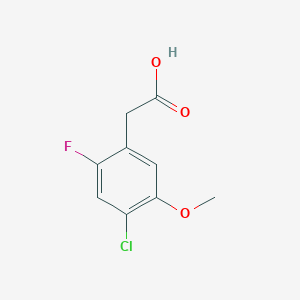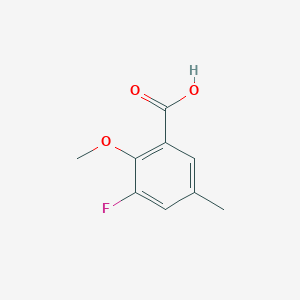
3-Fluoro-2-methoxy-5-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-2-methoxy-5-methylbenzoic acid is an aryl fluorinated building block . It is derived from methylbenzoic acid, also known as ortho-toluic acid . It is used in the GC-MS detection of metabolites from cell cultures containing 6-fluoro-3-methylphenol .
Synthesis Analysis
3-Fluoro-2-methylbenzoic acid is synthesized from methylbenzoic acid . Acetoxy-methylbenzoic anhydride is synthesized from 3-fluoro-2-methylbenzoic acid, demonstrating antibiotic activity with a minimum inhibitory concentration (MIC) of 500–1000 μg/mL .Molecular Structure Analysis
The molecular formula of this compound is C9H9FO3 . The molecular weight is 170.14 g/mol .Chemical Reactions Analysis
Diarylmethanes, which are novel building blocks for sodium-glucose transporter 2 (SGLT2) inhibitors, can be obtained from 3-fluoro-2-methylbenzoic acid through Friedel-Crafts acylation, followed by a reduction reaction .Physical And Chemical Properties Analysis
3-Fluoro-2-methylbenzoic acid is a solid substance . It has a melting point of 158-160 °C .Applications De Recherche Scientifique
3-Fluoro-2-methoxy-5-methylbenzoic acid has been studied for its potential applications in the medical and scientific fields. It has been studied for its ability to act as an anti-inflammatory agent, an anti-bacterial agent, and a potential drug for the treatment of cancer. Additionally, it has been studied for its potential to be used in laboratory experiments, such as enzyme assays, as a model compound for drug development, and as a probe for the study of proteins and enzymes.
Mécanisme D'action
Target of Action
3-Fluoro-2-methoxy-5-methylbenzoic acid is a fluorinated benzoic acid building block . It is used as a synthesis intermediate for active pharmaceutical ingredients (APIs) and liquid crystals . .
Mode of Action
It is known that benzylic halides typically react via an sn1 or sn2 pathway, depending on whether they are primary, secondary, or tertiary .
Biochemical Pathways
The compound is involved in the synthesis of diarylmethanes, which are novel building blocks for sodium-glucose transporter 2 (SGLT2) inhibitors . This process involves Friedel-Crafts acylation, followed by a reduction reaction .
Result of Action
One of the known results of the action of this compound is the synthesis of acetoxy-methylbenzoic anhydride, which demonstrates antibiotic activity with a minimum inhibitory concentration (MIC) of 500–1000 μg/mL .
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-Fluoro-2-methoxy-5-methylbenzoic acid in laboratory experiments is its relatively simple synthesis method. Additionally, it has been shown to have anti-inflammatory, anti-bacterial, and anti-cancer effects in laboratory studies, making it a useful model compound for drug development. The main limitation of using this compound in laboratory experiments is its relatively low solubility, which can make it difficult to use in certain experiments.
Orientations Futures
The potential future directions for 3-Fluoro-2-methoxy-5-methylbenzoic acid include further research into its mechanism of action, its potential therapeutic applications, and its potential use in laboratory experiments. Additionally, further research could be conducted into the potential of using this compound in combination with other compounds to enhance its effects. Additionally, further research could be conducted into the potential of using this compound as a model compound for drug development. Finally, further research could be conducted into the potential of using this compound as a probe for the study of proteins and enzymes.
Méthodes De Synthèse
3-Fluoro-2-methoxy-5-methylbenzoic acid can be synthesized through a two-step reaction involving the reaction of 5-methylbenzoic acid with fluoroacetic acid and subsequent hydrolysis of the product. The reaction is carried out in an aqueous medium and the final product is obtained in yields of up to 90%. The reaction is relatively straightforward and can be carried out in a laboratory setting.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
It is known that the compound can participate in reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . The enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Molecular Mechanism
The molecular mechanism of action of 3-Fluoro-2-methoxy-5-methylbenzoic acid is not well defined. It is known that the compound can participate in reactions at the benzylic position
Propriétés
IUPAC Name |
3-fluoro-2-methoxy-5-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-5-3-6(9(11)12)8(13-2)7(10)4-5/h3-4H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLNAFMTEWKAEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


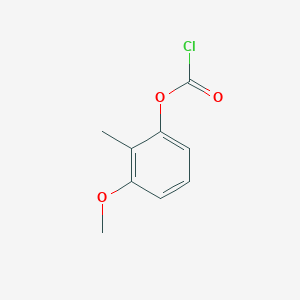
![2-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid, 95%](/img/structure/B6358517.png)
![tert-Butyl 5-oxo-3,4,4a,6,7,7a-hexahydro-1H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B6358522.png)
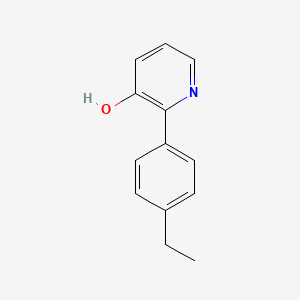
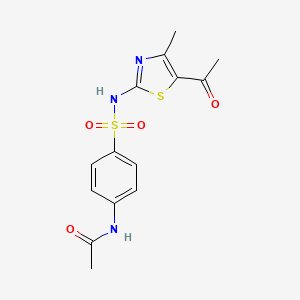
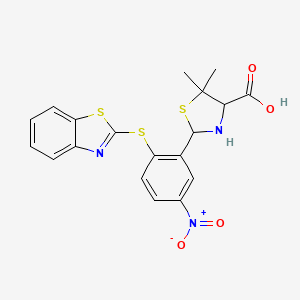
![(1,4-Dioxa-spiro[4.5]dec-7-yl)-methyl-amine](/img/structure/B6358559.png)



![2-Methylsulfanylpyrido[4,3-d]pyrimidine](/img/structure/B6358588.png)

